molecular formula C3H6Cl2<br>CH2ClCH2CH2Cl<br>C3H6Cl2 B093676 1,3-Dichloropropane CAS No. 142-28-9

1,3-Dichloropropane

Cat. No. B093676
CAS RN: 142-28-9
M. Wt: 112.98 g/mol
InChI Key: YHRUOJUYPBUZOS-UHFFFAOYSA-N
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Description

1,3-Dichloropropane (1,3-D) is a chemical compound used primarily as a soil fumigant for pest control. It has been identified as an alternative to methyl bromide for managing nematodes, soil-borne diseases, and weeds in agricultural settings, such as in ginger crops in China . The compound is also known for its pesticidal action, which is attributed to enzyme inactivation via sulfhydryl or hydroxyl binding . In mammals, 1,3-D acts as a respiratory irritant and asphyxiant and can be absorbed through the respiratory tract, leading to systemic toxicity .

Synthesis Analysis

The synthesis of 1,3-D and its derivatives has been explored in various studies. One method involves the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride to produce ring-opened products with chlorine atoms in the 1- and 3-positions . Another synthesis route uses 1,3-dichloropropene as a source of the 1,3-dianion derived from propene, which, when reacted with electrophiles, yields unsaturated 1,5-diols and dihydropyrans .

Molecular Structure Analysis

The molecular structure of 1,3-D and related compounds has been extensively studied. Gas electron diffraction has been used to determine the structure of 1,3-dichloropropyne, providing detailed measurements of bond lengths and angles . Similarly, the structure of 1,3-dichloropropanone was determined by gas-phase electron diffraction combined with ab initio calculations, revealing the dominant conformers in the gas phase .

Chemical Reactions Analysis

1,3-Dichloropropane undergoes various chemical reactions, including those leading to the formation of novel cyclopropane derivatives. For instance, the reaction of (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene results in trichlorocyclopropane derivatives, which have been studied using NMR spectroscopy and X-ray single-crystal analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-D have been characterized in several studies. It is known to be a volatile compound, which allows for its application as a fumigant through soil injection or drip irrigation . The volatility also raises concerns about off-site movement and human exposure. The compound's impact on soil bacterial communities has been investigated, showing that 1,3-D has a short-term and transitory impact on indigenous soil microbial communities .

Scientific Research Applications

1. Environmental Science: Groundwater Decontamination

  • Application : 1,3-Dichloropropane is used in the degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions .
  • Method : The process involves reductive dechlorination, which can include hydrogenolysis and dehydrohalogenation . The degradation rates and products of the lesser halogenated hydrocarbons are influenced by various structural and energetic factors .
  • Results : The results showed that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . This result is consistent with experimental results obtained using TCP, 1,2-dichloropropane, and 1,3-dichloropropane in batch experiments with zerovalent zinc (Zn 0, ZVI) as a reductant .

2. Biocatalysis: Production of Enantiopure Compounds

  • Application : 1,3-Dichloropropane is used in the production of enantiopure compounds .
  • Method : A one-pot reaction system was built in which immobilized haloalkane dehalogenase (DhaA31) and halohydrin dehalognase (HheC) were used to catalyze the recalcitrant TCP to produce 2,3-dichloro-1-propanol (2,3-DCP) by removing epichlorohydrin (ECH) .
  • Results : Under the optimized conditions, TCP was completely consumed, resulting in optically pure (S)-2,3-DCP with enantiomer excess (e.e) > 99% and 40% yield (out of the 44% theoretical maximum) .

3. Organic Synthesis: Intermediate

  • Application : 1,3-Dichloropropane is used as an intermediate in organic synthesis .
  • Method : Specific methods of application or experimental procedures are not provided in the source .
  • Results : Specific results or outcomes are not provided in the source .

4. Biomolecular Research: Study of Biomolecule-Ligand Complexes

  • Application : 1,3-Dichloropropane is used in the study of biomolecule:ligand complexes .
  • Method : Specific methods of application or experimental procedures are not provided in the source .
  • Results : Specific results or outcomes are not provided in the source .

5. Industrial Solvent

  • Application : 1,3-Dichloropropane is used as an effective alternative to acetone, toluene, and benzene, and can therefore replace these organic solvents in various applications . It is also used in the production of paints, varnishes, and printing inks .
  • Method : Specific methods of application or experimental procedures are not provided in the source .
  • Results : Specific results or outcomes are not provided in the source .

6. Agriculture: Soil Fumigation

  • Application : 1,3-Dichloropropane is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide . It is widely used in the US and other countries, but is banned in 34 countries (including the European Union) .
  • Method : Fumigation is one of the methods of combating harmful organisms that destroy crops. It involves the use of agents in the form of gas, steam, or smoke . Fumigants are used primarily as insecticides and nematicides, i.e., preparations for the liquidation of nematodes .

7. Organic Solvents

  • Application : 1,3-Dichloropropane is an effective alternative to acetone, toluene, and benzene, and can therefore replace these organic solvents in various applications . It is also used in the production of paints, varnishes, and printing inks .
  • Method : Specific methods of application or experimental procedures are not provided in the source .
  • Results : Specific results or outcomes are not provided in the source .

8. Insecticide Ingredient

  • Application : In the agrochemical industry, dichloropropane is also used as an insecticide ingredient .
  • Method : Specific methods of application or experimental procedures are not provided in the source .
  • Results : Specific results or outcomes are not provided in the source .

Safety And Hazards

1,3-Dichloropropane is highly flammable . It can cause skin irritation, serious eye irritation, and is harmful if swallowed or inhaled . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical . It is also recommended to avoid open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1,3-dichloropropane
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InChI

InChI=1S/C3H6Cl2/c4-2-1-3-5/h1-3H2
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InChI Key

YHRUOJUYPBUZOS-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)CCl
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Molecular Formula

C3Cl2H6, Array, C3H6Cl2
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DSSTOX Substance ID

DTXSID6022004
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Molecular Weight

112.98 g/mol
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Physical Description

1,3-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces irritating vapor. (USCG, 1999), Liquid, Colorless liquid with a sweet odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

248.7 °F at 760 mmHg (USCG, 1999), 120.4 °C @ 760 mm Hg, 120 °C
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Flash Point

70 °F (est.) (USCG, 1999), 16 °C, 16 °C o.c.
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Solubility

Sol in benzene, chloroform, alcohol, ether, In water, 2.75X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.3
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Density

1.1878 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1876 @ 20 °C/4 °C, Relative density (water = 1): 1.19
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Vapor Density

3.90 (air= 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

18.2 [mmHg], 18.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.4
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Product Name

1,3-Dichloropropane

Color/Form

Colorless liquid

CAS RN

142-28-9
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Melting Point

-147.1 °F (USCG, 1999), -99.5 °C, -99 °C
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Synthesis routes and methods

Procedure details

A mixture of 24.2 g (100 millimoles) of 4-benzyl-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-ol, 113 g (1 mole) of 1,3-dichloropropane, 2 g of benzyltriethylammonium chloride, 100 ml of toluene and 100 g of 50% strength sodium hydroxide solution is heated for 3 hours at 90° C., whilst stirring. The organic phase is separated off and washed with 50 ml of water. After stripping off the solvent and the excess 1,3-dichloropropane, 30.7 g of 4-benzyl-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-yl 3-chloropropyl ether are obtained; this material contains a small proportion of 1,3-bis-(4-benzyl-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-oxy)-propane which does not interfere with the subsequent reaction.
Name
4-benzyl-6-methyl-1,3-dihydro-furo[3,4-c]pyridin-7-ol
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloropropane
Reactant of Route 2
1,3-Dichloropropane
Reactant of Route 3
Reactant of Route 3
1,3-Dichloropropane
Reactant of Route 4
Reactant of Route 4
1,3-Dichloropropane
Reactant of Route 5
Reactant of Route 5
1,3-Dichloropropane
Reactant of Route 6
1,3-Dichloropropane

Citations

For This Compound
3,610
Citations
M Tafazoli, M Kirsch-Volders - Mutation Research/Genetic Toxicology, 1996 - Elsevier
The main objective of this study was to compare the cytotoxic genotoxic and mutagenic activity of a number of chlorinated aliphatic hydrocarbons, which are widely used as chemical …
Number of citations: 57 www.sciencedirect.com
MA Iglesias-Otero, J Troncoso, E Carballo… - Journal of solution …, 2007 - Springer
Refractive indices at 298.15 K and densities in the temperature interval 293.15 to 318.15 K were determined at atmospheric pressure over the whole composition range for the binary …
Number of citations: 106 link.springer.com
R Tornero-Velez, MK Ross, C Granville, J Laskey… - Drug metabolism and …, 2004 - ASPET
Cytochrome P450-dependent oxidation and glutathione (GSH)-dependent conjugation are the primary routes of metabolism of haloalkanes. Using rat liver microsomes and cytosol, we …
Number of citations: 22 dmd.aspetjournals.org
M Teodorescu, J Linek - Fluid phase equilibria, 1998 - Elsevier
Densities and excess molar volumes, V E , of pentan-3-one+1,2-dichloroethane, +1,3-dichloropropane, +1,4-dichlorobutane, +trichloromethane, +1,1,1-trichloroethane, +1,1,2,2-…
Number of citations: 32 www.sciencedirect.com
DW Herr, WK Boyes - Fundamental and applied toxicology, 1997 - Elsevier
Previous research showed that acute exposure to dichloromethane (DCM) produced a selective reduction in peakN 30 of flash evoked potentials (FEPs) in rats. In contrast, acute …
Number of citations: 18 www.sciencedirect.com
C Lafuente, J Pardo, V Rodriguez… - Journal of Chemical …, 1993 - ACS Publications
Excess molar volumes, V®, for binary mixtures of 1, 3-dichloropropane with 1-butanol, 2-butanol, 2-methyl-l-propanol, and 2-methyl-2-propanol have been determinedfrom density …
Number of citations: 24 pubs.acs.org
BQ Lee, CWJBW Mohamed, SM Khor - Journal of Chromatography A, 2016 - Elsevier
This paper reports the application of hexamethyldisilazane–trimethylsilyl trifluoromethanesulfonate (HMDS–TMSOTf) for the simultaneous silylation of 3-monochloro-1,2-propanediol (3-…
Number of citations: 18 www.sciencedirect.com
GJ Poelarends, M Wilkens, MJ Larkin… - Applied and …, 1998 - Am Soc Microbiol
The gram-negative bacterium Pseudomonas cichorii 170, isolated from soil that was repeatedly treated with the nematocide 1,3-dichloropropene, could utilize low concentrations of 1,3-…
Number of citations: 139 journals.asm.org
M Kato, Y Taniguchi - The Journal of Physical Chemistry, 1994 - ACS Publications
The medium (pressure, temperature, and solvent) effects on the conformational equilibrium (trans-gauche gauche-gauche) of 1, 3-dichloropropane have been investigated using …
Number of citations: 12 pubs.acs.org
JM Fontmorin, WY He, D Floner, F Fourcade… - Electrochimica …, 2014 - Elsevier
Dechlorination reaction of 1,3-dichloropropane, a contaminant solvent, was investigated by electrochemical reduction in aqueous medium using a Ni(tmc)Br 2 complex, known as …
Number of citations: 19 www.sciencedirect.com

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